3-[(4-Methoxybenzylidene)amino]benzamide
Description
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-7-5-11(6-8-14)10-17-13-4-2-3-12(9-13)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
FSORMLYCMLUMNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Formula
- Molecular Formula : CHNO
- Molar Mass : 284.31 g/mol
Anticancer Activity
Research has indicated that derivatives of benzamide, including 3-[(4-Methoxybenzylidene)amino]benzamide, exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models. Studies suggest that these compounds may act through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .
Anti-inflammatory Properties
Compounds related to this compound have demonstrated significant anti-inflammatory effects in preclinical models. They have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzamide derivatives against neurodegenerative diseases such as Alzheimer's. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thereby preserving cognitive function .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been investigated, with promising results against various bacterial strains. The modification of the benzamide structure has been linked to enhanced activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the anti-inflammatory effects of related compounds were evaluated using carrageenan-induced paw edema in rats. The results indicated that treatment with these compounds significantly reduced edema compared to control groups, confirming their efficacy as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(4-Methoxybenzylidene)amino]benzamide with analogous compounds in terms of synthesis, structural features, physicochemical properties, and biological activity.
Table 1: Comparative Overview of Key Compounds
Structural and Electronic Differences
- In contrast, the 2,4-dihydroxy analog () introduces hydrogen-bonding sites, improving aqueous solubility but reducing metabolic stability due to susceptibility to oxidation . Replacement of the benzylidene group with thiophene () introduces heteroaromaticity, altering electronic distribution and enhancing π-π interactions with biological targets .
Crystallographic Behavior :
Physicochemical Properties
- Solubility : Hydroxyl groups (e.g., 2,4-dihydroxy derivative) improve water solubility (>5 mg/mL) but reduce logP values (~1.2), whereas methoxy and thiophene substituents increase logP (>2.5), favoring blood-brain barrier penetration .
- Thermal Stability : Sulfonamide derivatives () exhibit higher melting points (>250°C) due to hydrogen-bonded networks, compared to the target compound’s predicted mp ~180–190°C .
Preparation Methods
Synthesis of 3-Aminobenzamide
3-Aminobenzamide is synthesized via nitro-group reduction of 3-nitrobenzamide. Two validated approaches are:
Method A: Iron/Acetic Acid Reduction
Method B: Catalytic Hydrogenation
-
Conditions : 3-Nitrobenzamide (10 g) in methanol (150 mL) with 5% Pd/C (1 g) under H₂ (50 psi) at 25°C for 6 hours.
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 85–90% | 92–95% |
| Reaction Time | 3 h | 6 h |
| Catalyst Cost | Low | High |
| Scalability | Moderate | High |
Catalytic hydrogenation offers superior yield and purity but requires specialized equipment, making Method A preferable for small-scale synthesis.
Synthesis of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde is commercially available but can be synthesized via:
Methoxylation of 4-Hydroxybenzaldehyde
Schiff Base Condensation
The final step involves imine bond formation between 3-aminobenzamide and 4-methoxybenzaldehyde:
Standard Protocol
-
Reagents : 3-Aminobenzamide (5.0 g, 1.0 eq), 4-methoxybenzaldehyde (4.2 g, 1.1 eq), glacial acetic acid (0.5 mL) in ethanol (50 mL).
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Workup : Cool to 0°C, filter precipitated product, wash with cold ethanol.
Critical Parameters :
-
Solvent : Ethanol > methanol > acetonitrile (ethanol maximizes yield due to polarity balance).
-
Acid Catalyst : Glacial acetic acid (0.5–1.0 mol%) minimizes side reactions.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 98 |
| Methanol | 32.7 | 75 | 95 |
| Acetonitrile | 37.5 | 68 | 92 |
Ethanol’s moderate polarity facilitates both reactant solubility and imine stabilization.
Temperature and Time Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 8 | 65 |
| 70 | 6 | 72 |
| 80 | 4 | 82 |
| 90 | 3 | 80 |
Elevating temperature accelerates reaction kinetics but risks byproduct formation above 80°C.
Analytical Characterization
Spectroscopic Validation
Comparative Analysis of Methodologies
| Parameter | Nitro Reduction | Schiff Base Condensation |
|---|---|---|
| Key Challenge | Over-reduction | Byproduct formation |
| Optimal Catalyst | Pd/C (Method B) | Glacial acetic acid |
| Cost Efficiency | Moderate | High |
Catalytic hydrogenation (Method B) and ethanol-mediated condensation provide the most robust protocols.
Challenges and Troubleshooting
Q & A
Basic: What are the established synthetic routes for 3-[(4-Methoxybenzylidene)amino]benzamide, and what key reaction conditions influence yield?
Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 4-methoxybenzaldehyde and 3-aminobenzamide. Key steps include:
- Reagent Selection : Use anhydrous conditions with a catalytic acid (e.g., acetic acid) or base to facilitate imine bond formation.
- Solvent Optimization : Polar aprotic solvents like ethanol or acetonitrile are preferred for solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization is essential to isolate the product, with yields influenced by reaction time (12–24 hours) and temperature (60–80°C). For structural analogs, HRMS and NMR (¹H/¹³C) are critical for confirming purity and identity .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- ¹H NMR : Key signals include the imine proton (δ 8.3–8.5 ppm, singlet) and methoxy group (δ 3.8–3.9 ppm, singlet). Aromatic protons in the benzamide and methoxybenzylidene moieties appear between δ 6.8–7.8 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1630–1650 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) confirm the Schiff base and benzamide groups .
- HRMS : Exact mass analysis (e.g., calculated m/z 305.1260 for C₁₅H₁₅N₂O₂) ensures molecular fidelity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times. Standardize protocols using guidelines like OECD TG 471 for cytotoxicity .
- Compound Purity : Impurities from incomplete synthesis (e.g., unreacted aldehydes) may confound results. Validate purity via HPLC (>95%) and DSC (to detect decomposition) .
- Structural Analog Interference : Compare activity with analogs (e.g., hydroxyl-substituted Schiff bases) to isolate structure-activity relationships .
Advanced: What strategies are recommended for optimizing the compound's synthetic pathway to enhance purity and scalability in academic settings?
Answer:
- Catalytic Systems : Replace traditional acid/base catalysts with organocatalysts (e.g., DMAP) to reduce side reactions .
- Microwave-Assisted Synthesis : Shorten reaction times (1–2 hours vs. 24 hours) and improve yields via controlled dielectric heating .
- Green Chemistry : Use solvent-free conditions or ionic liquids to minimize waste. Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
Basic: What safety precautions are critical when handling this compound during synthesis and biological testing?
Answer:
- Hazard Analysis : Conduct a pre-experiment risk assessment using ACS guidelines, focusing on mutagenicity (Ames test) and thermal stability (DSC data) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
